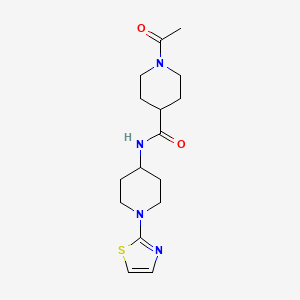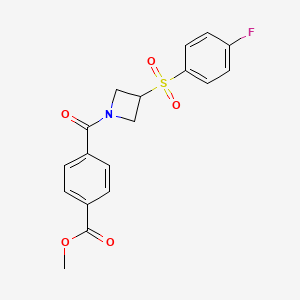
Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C18H16FNO5S and a molecular weight of 377.39. It is a derivative of azetidine, a class of organic compounds characterized by a saturated four-membered ring containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of azetidine derivatives, such as “this compound”, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component .Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 4-fluorophenyl group and an azetidine ring. The azetidine ring is further attached to a carbonyl group, which is linked to a benzoate group .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives are diverse. The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用
Synthetic Methodologies and Chemical Properties The development of novel synthetic methodologies for sulfonamide derivatives, as seen in the work by Ghorab et al. (2017), showcases the chemical versatility of sulfonamide-based compounds in producing antimicrobial agents. This research highlights the utility of sulfonamide moieties in crafting molecules with significant biological activities, suggesting that Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate could serve as a precursor or scaffold in the synthesis of new chemical entities with potential antimicrobial properties (Ghorab, Soliman, Alsaid, & Askar, 2017).
Biological and Pharmacological Activities The research on the inhibition of the Na+/H+ exchanger by benzoylguanidine derivatives, including those with sulfonyl substituents, by Baumgarth, Beier, and Gericke (1997), indicates the potential for compounds with sulfonyl groups to modulate cellular mechanisms. This is relevant for acute myocardial infarction treatment, demonstrating the compound's prospective utility in medical research related to cardiac health (Baumgarth, Beier, & Gericke, 1997).
Environmental Impact Studies The study by Neary and Michael (1989) on the environmental impact of sulfometuron methyl, a compound with a similar sulfonyl functional group, in coastal plain forest watersheds, underscores the importance of understanding the environmental fate of chemical agents. This research emphasizes the need for environmental safety assessments of sulfonyl-containing compounds, including their degradation and potential effects on groundwater and stream quality (Neary & Michael, 1989).
Safety and Hazards
将来の方向性
The future directions for research on “Methyl 4-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 2,4-disubstituted thiazoles have been identified as multi-targeted bioactive molecules, suggesting potential therapeutic applications in several central nervous system disorders .
特性
IUPAC Name |
methyl 4-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5S/c1-25-18(22)13-4-2-12(3-5-13)17(21)20-10-16(11-20)26(23,24)15-8-6-14(19)7-9-15/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXYXQPNTJDCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2991284.png)
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/no-structure.png)
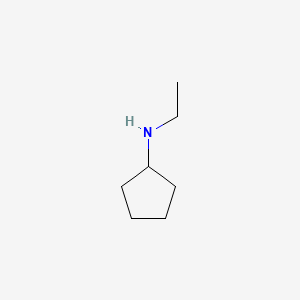
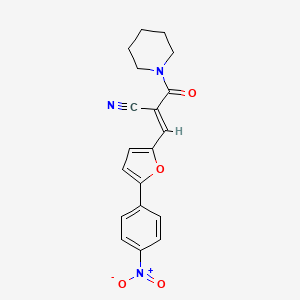
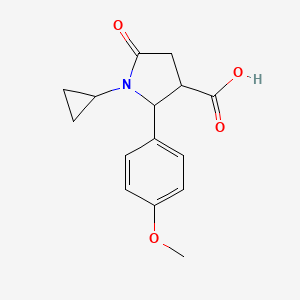
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

![7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2991291.png)
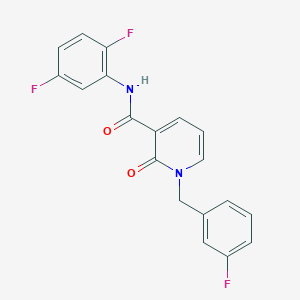
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B2991294.png)
![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)
